GCase modulator-1

Glucocerebrosidase Allosteric modulator Structure-activity relationship

GCase modulator-1 (Compound 9g) is a small-molecule allosteric activator of the lysosomal enzyme glucocerebrosidase (GCase), developed through structure–activity relationship (SAR) studies on a quinazoline scaffold. As a derivative of quinazoline, it exhibits an AC50 value of 2.23 μM for the activation of recombinant human GCase in vitro.

Molecular Formula C22H18N4
Molecular Weight 338.4 g/mol
Cat. No. B10816610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGCase modulator-1
Molecular FormulaC22H18N4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5
InChIInChI=1S/C22H18N4/c1-2-7-18-15-26(13-11-16(18)6-1)22-19-9-3-4-10-20(19)24-21(25-22)17-8-5-12-23-14-17/h1-10,12,14H,11,13,15H2
InChIKeyJKPCEULHIROZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GCase Modulator-1: Quantitative Procurement Guide for Quinazoline-Derived Allosteric GCase Activators


GCase modulator-1 (Compound 9g) is a small-molecule allosteric activator of the lysosomal enzyme glucocerebrosidase (GCase), developed through structure–activity relationship (SAR) studies on a quinazoline scaffold [1]. As a derivative of quinazoline, it exhibits an AC50 value of 2.23 μM for the activation of recombinant human GCase in vitro [1]. The compound was discovered during a systematic SAR campaign that unexpectedly converted quinazoline-based inhibitors into activators via N-methylation, thereby establishing a distinct chemical series with a non-inhibitory chaperone mechanism [2].

Why Generic Substitution Fails: Functional Divergence Within the Quinazoline GCase Modulator Series


In-class substitution of GCase modulators is not feasible due to profound functional divergence arising from subtle structural modifications within the quinazoline scaffold. While many quinazoline derivatives act as GCase inhibitors, GCase modulator-1 belongs to a specific subset in which N‑methylation and linker‑oxygen replacement convert the series into activators [1]. This binary switch from inhibition to activation, as well as the varying degrees of activation across analogs (e.g., 2.23 µM AC50 for compound 9g versus 1.49 µM AC50 for compound 9q), underscores the non‑interchangeable nature of these molecules [2]. Therefore, experimental reproducibility and mechanism‑of‑action fidelity demand procurement of the exact compound.

Quantitative Differentiation of GCase Modulator-1 Against Key Comparators: An Evidence-Based Procurement Guide


GCase Modulator-1 vs. Quinazoline Inhibitors: Functional Switch from Inhibition to Activation

GCase modulator-1 (Compound 9g) demonstrates a definitive functional switch from inhibition to activation compared to its quinazoline predecessors. In the primary SAR study, N‑methylation of the quinazoline core transformed the series from inhibitors into activators. For instance, the parent inhibitor 5a (IC50 = 0.2 µM) was converted to the activator 6a (AC50 = 0.8 µM) [1]. GCase modulator-1, a more advanced analog in this activator series, exhibits an AC50 of 2.23 µM for recombinant human GCase .

Glucocerebrosidase Allosteric modulator Structure-activity relationship

GCase Modulator-1 vs. ML198: Distinct Potency and Translocation Profiles

GCase modulator-1 (AC50 = 2.23 µM) and ML198 (EC50 = 0.4 µM) are both non‑inhibitory GCase modulators, but they differ markedly in potency and lysosomal translocation efficiency. ML198 at 5 µM increases GCase translocation to lysosomes in human fibroblasts by 20% , whereas no comparable translocation data have been reported for GCase modulator-1 under the same conditions .

Glucocerebrosidase Lysosomal translocation Non-inhibitory chaperone

GCase Modulator-1 vs. S-181: Divergent Activation Potency and Maximal Efficacy

GCase modulator-1 (AC50 = 2.23 µM) is a less potent GCase activator compared to S‑181 (AC50 = 1.49 µM, maximum activation 780%) . Both compounds are quinazoline‑derived activators, yet S‑181 exhibits a 1.5‑fold higher potency and a defined maximum activation level, whereas no maximum activation data have been reported for GCase modulator-1 .

Glucocerebrosidase Small-molecule activator Maximum activation

GCase Modulator-1 vs. NCGC607: Divergent Mechanisms and Cellular Efficacy

NCGC607 is a pharmacological chaperone that increases GCase activity by 1.3‑fold and protein levels by 1.5‑fold in Gaucher disease patient‑derived macrophages, and reduces glycolipid concentration by 4.0‑fold [1]. GCase modulator-1, in contrast, has only been characterized by its in vitro AC50 (2.23 µM) and lacks comparable cellular efficacy data .

Glucocerebrosidase Pharmacological chaperone Patient-derived macrophages

Optimal Research and Procurement Scenarios for GCase Modulator-1


In Vitro Enzyme Activation Assays

GCase modulator-1 is optimally employed in in vitro enzyme activity assays using recombinant human GCase, where an AC50 of 2.23 µM serves as a benchmark for GCase activation [1]. This compound is particularly suited for experiments designed to compare the activation profiles of quinazoline derivatives or to validate high‑throughput screening hits.

Structure–Activity Relationship (SAR) Studies

Given its well‑characterized role in the SAR study that converted quinazoline inhibitors into activators, GCase modulator-1 is an essential tool for medicinal chemists exploring the structural determinants of GCase activation versus inhibition [1]. Its moderate potency makes it a useful reference for optimizing more potent analogs.

Preliminary Mechanistic Studies

The compound can be used in preliminary mechanistic investigations into the allosteric modulation of GCase, particularly to assess whether N‑methylated quinazoline derivatives uniformly act as activators [1]. However, researchers should be aware that cellular efficacy and lysosomal translocation data are not yet available, limiting its utility in cell‑based models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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